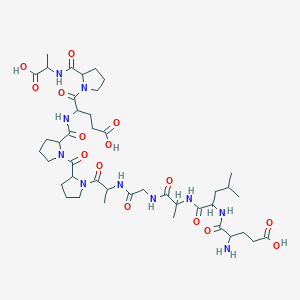
beta-Lipotropin (1-10) (porcine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Lipotropin (1-10) (porcine) is a peptide fragment derived from the larger beta-lipotropin protein found in porcine (pig) sources. Beta-lipotropin itself is a precursor to several biologically active peptides, including beta-endorphin. The sequence of beta-Lipotropin (1-10) (porcine) is Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala .
准备方法
Synthetic Routes and Reaction Conditions
Beta-Lipotropin (1-10) (porcine) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids .
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of beta-Lipotropin (1-10) (porcine) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .
化学反应分析
Types of Reactions
Beta-Lipotropin (1-10) (porcine) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid can oxidize methionine residues to methionine sulfoxide.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol can reduce disulfide bonds in cysteine residues.
Substitution: Amino acid residues can be substituted using site-directed mutagenesis techniques.
Major Products Formed
The major products formed from these reactions include modified peptides with altered amino acid residues, such as oxidized methionine or reduced cysteine .
科学研究应用
Beta-Lipotropin (1-10) (porcine) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the regulation of lipid metabolism and energy homeostasis.
Medicine: Explored for its potential therapeutic effects, particularly in pain management due to its relation to beta-endorphin.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
作用机制
Beta-Lipotropin (1-10) (porcine) exerts its effects primarily through interaction with specific receptors and enzymes. It is a precursor to beta-endorphin, which binds to opioid receptors in the nervous system, leading to analgesic effects. The peptide also influences lipid metabolism by interacting with lipoprotein receptors and enzymes involved in lipid breakdown and storage .
相似化合物的比较
Similar Compounds
Beta-Endorphin: A peptide derived from beta-lipotropin with potent analgesic effects.
Alpha-Melanocyte-Stimulating Hormone (alpha-MSH): Another peptide derived from the same precursor, involved in pigmentation and energy homeostasis.
Gamma-Lipotropin: A fragment of beta-lipotropin with roles in lipid metabolism.
Uniqueness
Beta-Lipotropin (1-10) (porcine) is unique due to its specific sequence and its role as a precursor to multiple biologically active peptides. Its ability to influence both lipid metabolism and pain management makes it a compound of significant interest in various fields of research .
属性
分子式 |
C42H66N10O15 |
|---|---|
分子量 |
951.0 g/mol |
IUPAC 名称 |
4-amino-5-[[1-[[1-[[2-[[1-[2-[2-[[4-carboxy-1-[2-(1-carboxyethylcarbamoyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H66N10O15/c1-21(2)19-27(49-35(59)25(43)12-14-32(54)55)36(60)46-22(3)34(58)44-20-31(53)45-23(4)39(63)52-18-8-11-30(52)41(65)51-17-7-10-29(51)38(62)48-26(13-15-33(56)57)40(64)50-16-6-9-28(50)37(61)47-24(5)42(66)67/h21-30H,6-20,43H2,1-5H3,(H,44,58)(H,45,53)(H,46,60)(H,47,61)(H,48,62)(H,49,59)(H,54,55)(H,56,57)(H,66,67) |
InChI 键 |
VKXYFOFDYJGSMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12324107.png)
![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)
![7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12324111.png)
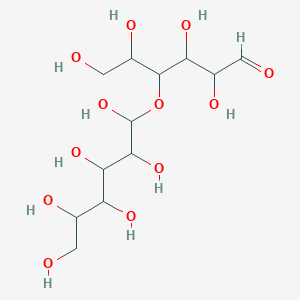
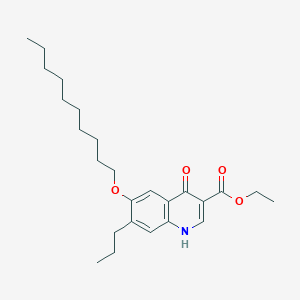
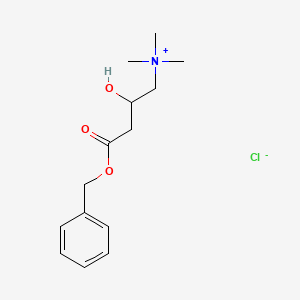
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one](/img/structure/B12324143.png)
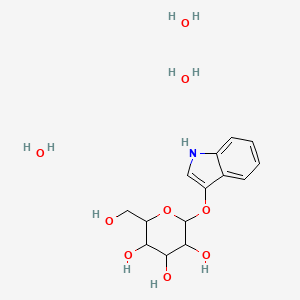
![[4,5-Dihydroxy-2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate](/img/structure/B12324155.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate](/img/structure/B12324157.png)
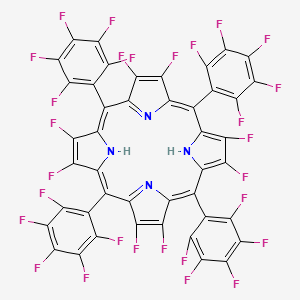
![3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12324173.png)
![[5-(3-Carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12324175.png)
